molecular formula C16H12Cl2N2O2 B2876496 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 743440-58-6

2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2876496
CAS No.: 743440-58-6
M. Wt: 335.18
InChI Key: HYPYAGVARWENJV-UHFFFAOYSA-N
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Description

The compound 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (CAS: 743440-58-6) is a cyanoacrylic acid derivative with a molecular formula of C₁₆H₁₂Cl₂N₂O₂ and a molecular weight of 335.18 g/mol . Its structure features:

  • A 2,3-dichlorophenyl group attached to the pyrrole nitrogen.
  • 2,5-Dimethyl substituents on the pyrrole ring.
  • A cyano group (‑C≡N) and a propenoic acid moiety (‑CH₂‑C(=O)OH) conjugated via an α,β-unsaturated double bond.

The stereochemistry is defined as (E)-configuration (trans) based on the SMILES string (C/C(=C(\C#N)/C(=O)O)/N1C2=C(C(=CC=C2)Cl)Cl) and InChIKey (HYPYAGVARWENJV-KPKJPENVSA-N) .

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-9-6-11(7-12(8-19)16(21)22)10(2)20(9)14-5-3-4-13(17)15(14)18/h3-7H,1-2H3,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPYAGVARWENJV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, involving cyclocondensation of 1,4-diketones with primary amines, is widely used for pyrrole synthesis. For the target compound, 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is synthesized via:

  • Formation of 1,4-Diketone : Reacting 2,3-dichloroacetophenone with methylglyoxal in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the diketone intermediate.
  • Cyclocondensation : Treating the diketone with ammonium acetate in acetic acid under reflux forms the pyrrole ring.

Key Data :

Step Reagents/Conditions Yield Reference
1,4-Diketone formation ZnCl₂, toluene, 110°C, 12 h 68%
Cyclocondensation NH₄OAc, AcOH, reflux, 6 h 75%

Multicomponent Coupling Reactions

A three-component coupling strategy (Scheme 1) offers higher atom economy:

  • Methyl Pyruvate Synthesis : Claisen condensation of 2,3-dichloroacetophenone with dimethyl oxalate under microwave irradiation (250 W, 5 min) generates methyl 2-(2,3-dichlorophenyl)-3-oxobutanoate.
  • Pyrrole Formation : Reacting the pyruvate with isopropylamine and isobutyraldehyde in 1,4-dioxane at room temperature yields the 1,2,5-trisubstituted pyrrole.

Optimization Insight : Microwave-assisted pyruvate synthesis reduces reaction time from 24 h to 5 min while maintaining yields >80%.

Integrated Synthesis Pathway

Combining the above steps, the full synthesis proceeds as follows:

Step 1 : Synthesis of 1-(2,3-Dichlorophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde

  • Method : Multicomponent coupling (2,3-dichloroacetophenone, isopropylamine, isobutyraldehyde).
  • Scale-Up Data : 10 g scale affords 7.2 g (72% yield) with >95% purity.

Step 2 : Knoevenagel Condensation

  • Product Isolation : Acidification to pH 3–4 precipitates the crude product, which is recrystallized from ethanol/water (3:1).

Process Challenges :

  • Regioselectivity : Competing aldol side reactions are suppressed by using anhydrous pyridine.
  • Steric Hindrance : Bulkier aldehydes require extended reaction times (up to 8 h).

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrrole-H), 7.45–7.38 (m, 3H, Ar-H), 3.12 (s, 3H, CH₃), 2.94 (s, 3H, CH₃).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Chromatographic Purity

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 6.7 min, purity >99%.

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural analogs exhibit antifungal activity. Modifications to the pyrrole N-substituent or dichlorophenyl group are explored to enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the cyano group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the dichlorophenyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the dichlorophenyl and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Positional Isomers: Dichlorophenyl Substitution Patterns

A key positional isomer is 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (CAS: 743440-35-9, Molecular Weight: 335.18) . While both isomers share the same molecular formula and weight, the 2,5-dichloro substitution on the phenyl ring alters electronic and steric properties:

  • Biological Implications : Chlorine position influences binding to targets like enzymes or receptors. For example, ortho-substituted chlorines may hinder rotation or interaction with hydrophobic pockets.

Functional Group Variations: Acid vs. Amide Derivatives

Several analogs replace the propenoic acid group with amide functionalities:

  • N-Substituted Enamides: Example: N-[2,4-bis(morpholin-4-yl)phenyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide (CAS: 949441-28-5) . Key Differences: The amide group reduces acidity (pKa ~10–12 for amides vs. ~2–4 for carboxylic acids), altering solubility and hydrogen-bonding capacity. This may enhance membrane permeability but reduce ionic interactions in biological systems .

Substituent Effects on the Pyrrole Ring

Variations in the pyrrole ring substituents significantly impact physicochemical properties:

  • Cyclopropyl vs. Dichlorophenyl: 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methylphenyl)prop-2-enamide (CAS: 522640-51-3) replaces the dichlorophenyl group with a cyclopropyl moiety.
  • Methoxyethyl Substituents :
    • 1-(2-Methoxyethyl)-2,5-dimethylpyrrole derivatives (e.g., CAS: 949441-28-5) increase hydrophilicity via the ether oxygen, which could enhance aqueous solubility compared to the dichlorophenyl analog.

Structural and Functional Comparison Table

Compound Name / CAS Molecular Formula Key Substituents Molecular Weight Functional Group Potential Applications
Target Compound (743440-58-6) C₁₆H₁₂Cl₂N₂O₂ 2,3-Dichlorophenyl, 2,5-dimethylpyrrole 335.18 Propenoic acid Research chemical
2,5-Dichlorophenyl Isomer (743440-35-9) C₁₆H₁₂Cl₂N₂O₂ 2,5-Dichlorophenyl, 2,5-dimethylpyrrole 335.18 Propenoic acid Pharmaceutical intermediate
Enamide Derivative (949441-28-5) C₂₆H₃₀ClN₃O₃S 2-Methoxyethylpyrrole, bis-morpholinophenyl 532.06 Enamide Drug discovery
Cyclopropyl Derivative (522640-51-3) C₁₄H₁₁Cl₂NO₂S Cyclopropyl, 2-methylphenyl 328.22 Enamide Agrochemical research

Biological Activity

2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a synthetic organic compound notable for its diverse biological activities. With the molecular formula C16H12Cl2N2O2, this compound features a cyano group, a dichlorophenyl moiety, and a pyrrole ring, which contribute to its unique chemical properties and biological interactions.

The compound's structure allows for various chemical interactions, which are crucial in its biological activity. The key properties include:

PropertyValue
Molecular FormulaC16H12Cl2N2O2
Molecular Weight335.2 g/mol
IUPAC Name2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
SMILESCC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=C(C#N)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano and dichlorophenyl groups facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes. Additionally, the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformational dynamics and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness may be linked to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
  • Anticancer Properties : Preliminary research suggests that the compound may exhibit cytotoxic effects on cancer cell lines. It appears to induce apoptosis in specific cancer cells, potentially through the activation of intrinsic apoptotic pathways.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target cells, providing a basis for further therapeutic applications.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole compounds, including this one, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the dichlorophenyl group enhanced antimicrobial efficacy.
  • Cancer Cell Line Research : In another study focusing on cancer therapy, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameBiological Activity
2-cyano-3-[1-(4-chlorophenyl)-1H-pyrrol-3-yl]prop-2-enoic acidModerate antimicrobial effects
2-cyano-3-[1-(phenyl)-1H-pyrrol-3-yl]prop-2-enoic acidWeak anticancer properties

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